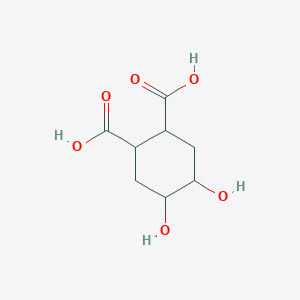

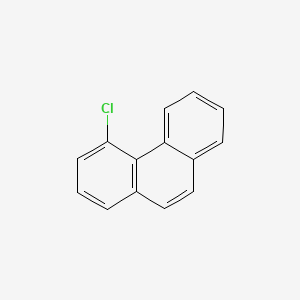

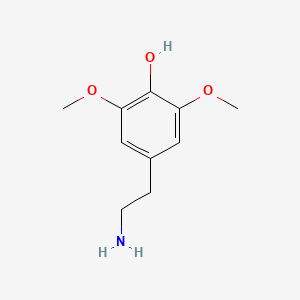

![molecular formula C11H8N2 B3050246 Pyrido[1,2-a]benzimidazole CAS No. 245-47-6](/img/structure/B3050246.png)

Pyrido[1,2-a]benzimidazole

Übersicht

Beschreibung

Pyrido[1,2-a]benzimidazole is an important azaheterocycle with three fused aromatic rings . It has wide application prospects in the fields of medicinal chemistry and materials . It’s also known for its intrinsic fluorescence properties .

Synthesis Analysis

The synthesis of Pyrido[1,2-a]benzimidazole has attracted much attention in organic chemistry . The review presents data on the synthesis as well as studies of biological activity of new derivatives of pyrimido [1,2- a ]benzimidazoles published over the last decade . A plausible mechanism can be proposed for the formation of pyrido benzimidazoles via this unfamiliar transformation with the HNO 2 extrusion .Molecular Structure Analysis

In the crystal, the molecules stack in a head-to-tail fashion along the b -axis direction stabilized by π–π interactions between the five- and six-membered heterocyclic rings (C1,C6,N1,C7,N5, and C9···C13,N3) with centroid···centroid distances of 3.6856 (8) and 3.5600 (8) Å and by C15–H15B···π (ring) interactions (ring is C1···C6 with centroid Cg 3) (Fig. 2, Table 1) .Chemical Reactions Analysis

The reaction mechanisms that underlie the methods for the synthesis of pyrido[1,2-a]-benzimidazoles and related compounds are described . Two years later, the same group reported the regioselective orthogonal (Pd- and Cu-catalyzed) or auto-tandem (Pd-catalyzed) inter- and intramolecular Buchwald–Hartwig amination reaction for the expedient synthesis of dipyrido .Physical And Chemical Properties Analysis

The structures of all title compounds were elucidated using spectroscopic methods and physical characteristics involving single crystal X-ray diffraction and TOF-MS measurements .Wissenschaftliche Forschungsanwendungen

Antimalarial Applications

- PBIs have shown significant potential as antimalarial agents. Studies have identified PBIs with potent activity, metabolic stability, and improved in vivo oral efficacy in mouse models. They exhibit additional activity against parasite liver and gametocyte stages, suggesting their potential in preclinical development. Their mechanism of action may involve the inhibition of hemozoin formation (Singh et al., 2017).

- Another class of antimalarial PBIs, synthesized and evaluated for activity against Plasmodium falciparum, showed improved activity compared to chloroquine and were effective in mouse models infected with P. berghei. These compounds showed significant efficacy with over 90% inhibition of parasitemia and an increase in mean survival time (Ndakala et al., 2011).

Synthesis and Chemical Properties

- The synthesis of pyrido[1,2-a]benzimidazole and its derivatives has attracted organic chemists due to its utility across various chemistry disciplines. Advances in the synthesis of PBIs through metal-mediated and metal-free reactions have been extensively reviewed, highlighting the compound's significance in interdisciplinary research (Khajuria et al., 2018).

- Research on the synthesis of PBIs from different types of starting materials has been reviewed, showcasing the diverse methods of constructing this compound and its future development direction (Yang et al., 2020).

Applications in Materials Chemistry

- Pyrido[1,2-a]benzimidazoles have been studied for their optical properties. Novel substituted derivatives were synthesized, demonstrating intense absorption and emission maxima, indicative of potential applications in materials chemistry (Ge et al., 2011).

- Another study synthesized a novel fluorophore pyrido[1,2-a]benzimidazole, used as a donor in a FRET system. This probe showed high selectivity, fast response, and high sensitivity towards Cu2+, demonstrating its practical applications in biological systems (Ge et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

The review presents data on the synthesis as well as studies of biological activity of new derivatives of pyrimido [1,2- a ]benzimidazoles published over the last decade . This suggests that there is ongoing research in this area, and future work may continue to explore the synthesis and potential applications of Pyrido[1,2-a]benzimidazole and its derivatives.

Eigenschaften

IUPAC Name |

pyrido[1,2-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODVQKYUAIWTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327498 | |

| Record name | Pyrido[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[1,2-a]benzimidazole | |

CAS RN |

245-47-6 | |

| Record name | Pyrido[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

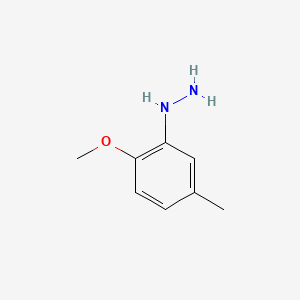

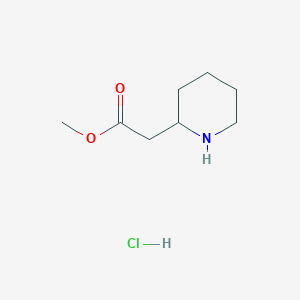

![2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3050171.png)

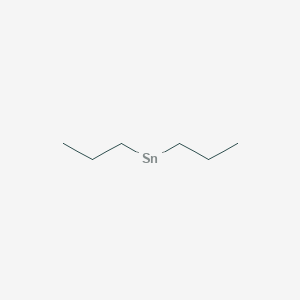

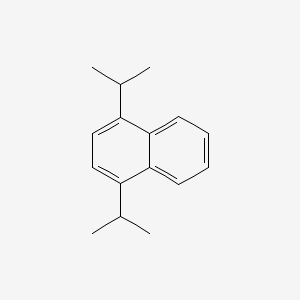

![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)

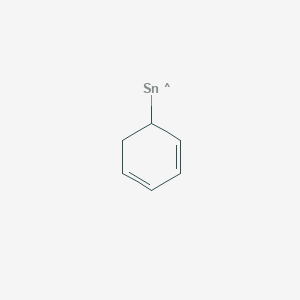

![methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate](/img/structure/B3050185.png)